4-Chloro-3-(ethoxymethyl)-4-methyloxane
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Overview
Description
4-Chloro-3-(ethoxymethyl)-4-methyloxane is an organic compound that belongs to the class of oxanes. Oxanes are six-membered cyclic ethers, and this particular compound features a chlorine atom, an ethoxymethyl group, and a methyl group attached to the oxane ring. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(ethoxymethyl)-4-methyloxane can be achieved through several synthetic routes. One common method involves the chlorohydrination of isoprene followed by esterification. The reaction conditions typically include the use of a chlorine-containing compound and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step processes that include the initial formation of intermediate compounds, followed by chlorination and subsequent functional group modifications. The use of nonchlorinated organic solvents and controlled reaction temperatures are crucial to achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(ethoxymethyl)-4-methyloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted oxanes .
Scientific Research Applications
4-Chloro-3-(ethoxymethyl)-4-methyloxane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and its role as a building block for drug development is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 4-Chloro-3-(ethoxymethyl)-4-methyloxane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions. The exact pathways and targets depend on the specific context of its application .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methoxyaniline: Shares the chloro and methoxy groups but differs in the core structure.
2-Methyl-1-chlorocyclohexane: Similar in having a chlorine and methyl group but differs in the ring structure.
Properties
CAS No. |
90261-69-1 |
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Molecular Formula |
C9H17ClO2 |
Molecular Weight |
192.68 g/mol |
IUPAC Name |
4-chloro-3-(ethoxymethyl)-4-methyloxane |
InChI |
InChI=1S/C9H17ClO2/c1-3-11-6-8-7-12-5-4-9(8,2)10/h8H,3-7H2,1-2H3 |
InChI Key |
OGXKTAJKOIWNNH-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1COCCC1(C)Cl |
Origin of Product |
United States |
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